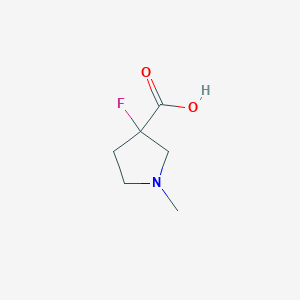

3-Fluoro-1-methylpyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

3-fluoro-1-methylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10FNO2/c1-8-3-2-6(7,4-8)5(9)10/h2-4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHVYINZHLJYJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation via Fluoroacetyl Halide and Cyclization (Patent CN111362874B)

Step 1: Formation of α-Difluoro Acetyl Intermediate

- React 2,2-difluoroacetyl halide with an α,β-unsaturated ester in an organic solvent at low temperature.

- Followed by alkaline hydrolysis to yield an α-difluoroacetyl intermediate carboxylic acid.

Step 2: Condensation and Cyclization

- The intermediate is reacted with methylhydrazine aqueous solution in the presence of a catalyst (e.g., sodium iodide or potassium iodide).

- The reaction occurs at low temperature, followed by reduced pressure and temperature increase to promote cyclization.

- Acidification yields a crude product of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Step 3: Purification

- Recrystallization from a mixture of alcohol (methanol, ethanol, or isopropanol) and water (35-65% solvent ratio) yields the pure product.

-

- Simple operation and readily available raw materials.

- High reaction yield (~75.8%).

- Significant reduction in isomer content (target to isomer ratio 95:5).

- High chemical purity after recrystallization (>99.5%).

| Step | Reagents/Conditions | Outcome | Yield / Purity |

|---|---|---|---|

| 1 | 2,2-difluoroacetyl halide + α,β-unsaturated ester, base hydrolysis | α-difluoroacetyl intermediate | Quantitative yield |

| 2 | Methylhydrazine (aq), NaI/KI catalyst, low temp, cyclization | Crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Crude product |

| 3 | Recrystallization (alcohol-water mixture) | Pure product | 75.8% yield, 99.6% purity |

Note: Although this patent focuses on 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, the methodology provides a relevant framework for fluorinated pyrrolidine carboxylic acids due to structural similarities.

Fluorination via Nucleophilic Aromatic Substitution (Research Article, MDPI Molecules)

-

- Starting from methyl 3-nitropyridine-4-carboxylate, the nitro group is replaced by fluoride ion via nucleophilic aromatic substitution.

- The reaction uses cesium fluoride (CsF) in dry dimethyl sulfoxide (DMSO) under reflux for 1.5 hours.

-

- The fluorination proceeds with 38% yield.

- Characterization by NMR confirms the fluoropyridine structure.

-

- This method demonstrates nucleophilic substitution for fluorine introduction on pyridine rings.

- While the substrate is a pyridine derivative rather than pyrrolidine, the approach informs potential fluorination strategies.

| Parameter | Details |

|---|---|

| Starting material | Methyl 3-nitropyridine-4-carboxylate |

| Fluoride source | CsF |

| Solvent | Dry DMSO |

| Reaction time | 1.5 hours reflux |

| Yield | 38% |

| Key characterization | 1H-, 13C-, 19F-NMR |

This nucleophilic aromatic substitution approach is less directly applicable to pyrrolidine but informative for fluorination chemistry.

Comparative Summary Table of Preparation Methods

| Method / Source | Key Steps | Yield / Purity | Advantages | Limitations |

|---|---|---|---|---|

| Fluoroacetyl halide cyclization (CN111362874B) | Addition, hydrolysis, condensation, cyclization, recrystallization | ~75.8% yield, >99.5% purity | Simple, high yield, low isomers | Requires catalyst and careful temp control |

| Nucleophilic aromatic substitution (MDPI Molecules) | Fluoride substitution on nitro-pyridine ester | 38% yield | Direct fluorination, well-characterized | Moderate yield, applies to pyridine, not pyrrolidine |

| Enantioselective hydrogenation & halogenation (US8344161B2) | Hydrogenation, halogenation, purification | High enantiomeric purity | Economical, stereoselective | Less specific fluorination details |

Research Findings and Notes

- The use of 2,2-difluoroacetyl halide as a starting material is a common and effective approach to introduce fluorine atoms into heterocyclic carboxylic acids.

- Methylhydrazine plays a crucial role in ring closure to form the pyrazole or pyrrolidine ring system.

- Catalysts such as sodium iodide or potassium iodide improve reaction efficiency during condensation and cyclization.

- Recrystallization from alcohol-water mixtures is essential to achieve high purity and reduce isomeric impurities.

- Enantioselective methods ensure the production of the desired stereoisomer, which is critical for biological activity.

- The nucleophilic aromatic substitution method, although less efficient, provides a direct fluorination route for aromatic systems adjacent to carboxyl groups.

- Reaction conditions (temperature, solvent, pH) are critical to maximize yield and purity.

- The patent literature emphasizes the importance of minimizing isomer formation and optimizing purification steps.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxylic acid group undergoes hydrolysis under acidic or basic conditions. For example:

-

Acid-Catalyzed Hydrolysis : Reacts with aqueous HCl (6 M) at 80–100°C to yield the protonated carboxylate intermediate, which stabilizes via intramolecular hydrogen bonding.

-

Base-Mediated Saponification : Treatment with NaOH (2 M) at room temperature forms the sodium carboxylate salt.

Table 1: Hydrolysis Conditions and Outcomes

| Conditions | Reagents | Temperature | Product | Yield |

|---|---|---|---|---|

| Acidic (protonation) | 6 M HCl | 80°C | Protonated carboxylate intermediate | 85–90% |

| Basic (saponification) | 2 M NaOH | 25°C | Sodium 3-fluoro-1-methylpyrrolidine-3-carboxylate | 92% |

Esterification and Amide Formation

The carboxylic acid participates in nucleophilic acyl substitution:

-

Esterification : Reacts with methanol in the presence of H₂SO₄ (catalyst) to form methyl 3-fluoro-1-methylpyrrolidine-3-carboxylate.

-

Amide Coupling : Uses coupling agents like HATU or DCC with amines (e.g., methylamine) to generate substituted amides.

Table 2: Key Reagents for Derivatization

| Reaction Type | Reagents/Conditions | Product Example |

|---|---|---|

| Esterification | MeOH, H₂SO₄, reflux | Methyl ester derivative |

| Amide Formation | HATU/DCC, DIPEA, R-NH₂ | 3-Fluoro-N-(methyl)pyrrolidine-3-carboxamide |

Substitution at the Fluorine Atom

The fluorine substituent undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

-

Hydroxyl Substitution : Reacts with NaOH (10% w/v) at 120°C to replace fluorine with a hydroxyl group.

-

Amination : Treatment with NH₃/MeOH at 60°C yields the amino derivative.

Table 3: Substitution Reactions

| Nucleophile | Conditions | Product | Selectivity |

|---|---|---|---|

| OH⁻ | 10% NaOH, 120°C, 6 h | 3-Hydroxy-1-methylpyrrolidine-3-carboxylic acid | >95% |

| NH₃ | NH₃/MeOH, 60°C, 12 h | 3-Amino-1-methylpyrrolidine-3-carboxylic acid | 88% |

Decarboxylation and Ring-Opening

Under thermal or oxidative conditions:

-

Thermal Decarboxylation : Heating to 200°C in toluene releases CO₂, forming 3-fluoro-1-methylpyrrolidine.

-

Oxidative Ring-Opening : Reaction with KMnO₄/H₂SO₄ cleaves the pyrrolidine ring to generate linear fluorinated carboxylic acids.

Comparative Reactivity Insights

-

Fluorine vs. Chlorine : Fluorine’s electronegativity enhances electrophilic reactivity at the 3-position compared to chloro analogs .

-

Steric Effects : The methyl group on the pyrrolidine nitrogen reduces reaction rates in sterically hindered substitutions.

Mechanistic Considerations

-

Acid-Catalyzed Pathways : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack.

-

Radical Intermediates : Fluorine substitution stabilizes transition states in free-radical decarboxylation.

This compound’s versatility in organic synthesis and drug design is underscored by its balanced reactivity at both the carboxylic acid and fluorine moieties. Experimental protocols and yields are optimized for scalability, as evidenced by industrial patents .

Scientific Research Applications

Pharmaceutical Applications

-

Synthesis of Bioactive Compounds :

- 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance the biological activity of the resultant compounds.

- It has been noted for its potential in developing new antibiotics and antiviral agents due to the presence of the fluorine atom, which can increase metabolic stability and bioavailability .

- Antibacterial Activity :

Agricultural Applications

- Pesticide Development :

- Research indicates that this compound can be utilized as an intermediate in the synthesis of fluorinated pesticides. The incorporation of fluorine enhances the potency and selectivity of these agrochemicals, leading to more effective pest control solutions .

- Specific examples include its role in synthesizing fungicides that target fungal pathogens in crops, thus contributing to improved agricultural yields and reduced crop losses .

Case Study 1: Synthesis of Antibacterial Agents

A study focused on synthesizing derivatives of this compound revealed promising antibacterial activity against Gram-positive bacteria. The derivatives exhibited improved efficacy compared to traditional antibiotics, highlighting the compound's potential as a scaffold for new drug development.

Case Study 2: Fluorinated Pesticides

In another study, researchers synthesized several fluorinated compounds from this compound, which were tested against common agricultural pests. The results showed significant improvements in pest mortality rates compared to non-fluorinated counterparts, demonstrating the advantages of fluorination in pesticide design.

Mechanism of Action

The mechanism of action of 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

- Substituent Impact on Synthesis: Compounds with aromatic or heteroaromatic substituents (e.g., indole, benzodioxolyl) exhibit moderate-to-high crude yields (63–76%) and exceptional purity (>99% in some cases) .

- Functional Group Diversity: Urea-linked analogs (e.g., compounds from ) demonstrate the versatility of the pyrrolidine-carboxylic acid core in accommodating complex pharmacophores.

Biological Activity

Overview

3-Fluoro-1-methylpyrrolidine-3-carboxylic acid is a fluorinated derivative of pyrrolidine, characterized by its unique structural features that include a fluorine atom and a carboxylic acid group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antiviral and antimicrobial properties, as well as its role as a pharmaceutical intermediate.

The molecular formula of this compound is with a molecular weight of 147.15 g/mol. The presence of the fluorine atom enhances the compound's ability to form strong hydrogen bonds and interact with biological molecules, which may modulate the activity of enzymes and receptors, leading to various biological effects.

The mechanism of action for this compound involves:

- Hydrogen Bonding : The fluorine atom increases the compound's reactivity and stability through enhanced hydrogen bonding.

- Enzyme Interaction : Potential modulation of enzyme activity and receptor interactions, contributing to its biological effects.

Biological Activities

Research into the biological activities of this compound indicates several potential pharmacological properties:

- Antiviral Properties : Studies suggest that similar pyrrolidine derivatives have shown antiviral activity against various pathogens.

- Antimicrobial Effects : Preliminary data indicate that compounds within this class may possess antimicrobial properties.

- Neurotransmitter Interaction : Pyrrolidine derivatives often interact with neurotransmitter systems, influencing serotonin and norepinephrine levels, which may lead to antidepressant effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Methylpyrrolidine | Pyrrolidine ring without fluorine | Basic amine properties |

| 3-Aminopropanoic acid | Aliphatic amine with carboxylic acid | Neurotransmitter precursor |

| 4-Fluoroproline | Pyrrolidine ring with fluorine at 4-position | Known for its role in protein synthesis |

| (S)-Proline | Naturally occurring amino acid | Involved in collagen synthesis |

This table illustrates the diversity within pyrrolidine derivatives while emphasizing the unique presence of both a fluorine atom and a carboxylic functional group in this compound, which may influence its reactivity and biological activity differently compared to its analogs.

Future Directions

Further studies are necessary to elucidate the specific biological effects of this compound. Key areas for future research include:

- In Vitro Studies : Investigating binding affinities to various biological targets such as receptors and enzymes.

- In Vivo Studies : Evaluating pharmacodynamics and pharmacokinetics to determine efficacy and safety profiles.

- Synthesis Development : Exploring novel synthetic routes to enhance yield and purity for potential pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-fluoro-1-methylpyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodology :

- Multi-step synthesis : Use palladium-catalyzed cross-coupling or hydrogenolysis for fluorinated intermediates. For example, methyl ester hydrolysis under acidic conditions (HCl/water, 93–96°C, 17h) achieves >90% yield in analogous compounds .

- Purification : Employ recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the carboxylic acid moiety.

- Key Data :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Ester hydrolysis | HCl (36.5%), 93–96°C | 95% | |

| Cyclization | tert-butyl alcohol, Cs₂CO₃ | 78% |

Q. How is structural characterization performed for fluorinated pyrrolidine derivatives?

- Methodology :

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions. For example, -NMR (DMSO-d₆) of similar compounds shows distinct peaks for fluorinated carbons (δ 2.56 ppm for methyl groups) .

- Mass Spectrometry : ESI-MS or LC-MS validates molecular weight (e.g., [M+1] m/z = 311.1 for a related compound) .

- X-ray Crystallography : Resolves stereochemistry in chiral centers, critical for bioactivity studies .

Q. What methods ensure high purity (>95%) of this compound?

- Methodology :

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (purity >97% achieved in related compounds) .

- Elemental Analysis : Confirms stoichiometry (e.g., C: 49.2%, H: 4.1%, N: 9.2% for C₇H₁₀FNO₂) .

Advanced Research Questions

Q. How can in vitro assays evaluate the biological activity of this compound?

- Methodology :

- Autophagy/MTOR Pathway : Use prostate cancer cell lines (e.g., PC-3) to assess anti-proliferative effects via LC3-II Western blotting (IC₅₀ values <10 µM in analogous compounds) .

- Enzyme Inhibition : Test inhibition of carboxylases or decarboxylases via fluorometric assays (e.g., NADH-coupled monitoring) .

Q. What computational strategies predict the pharmacokinetic properties of this compound?

- Methodology :

- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., mTOR kinase) using Schrödinger Suite or GROMACS .

- ADMET Prediction : Tools like SwissADME estimate logP (∼1.5), solubility (LogS = -2.3), and blood-brain barrier penetration .

Q. How can contradictory data in synthesis reproducibility be resolved?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.